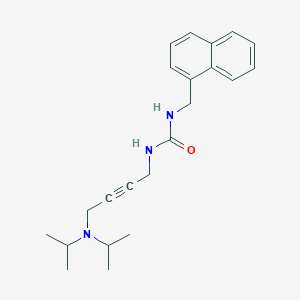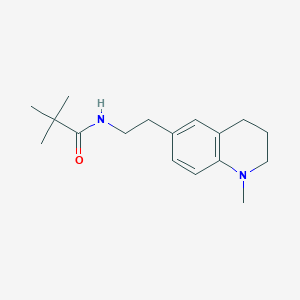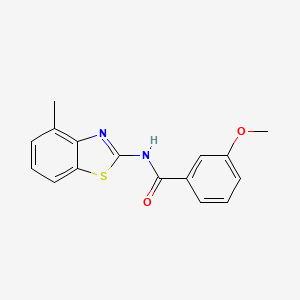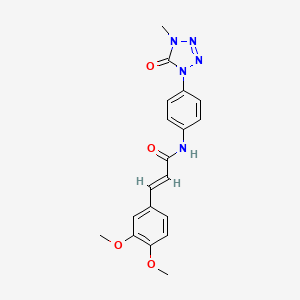
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also known as DIBN, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been studied extensively for its potential therapeutic applications in cancer treatment.
科学的研究の応用
Molecular Self-Assembly and Complexation
Heterocyclic ureas, including compounds similar to the specified chemical structure, have been studied for their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. This process is seen as a primitive mimicry of peptide helix-to-sheet transitions, suggesting applications in developing biomimetic materials and understanding protein folding mechanisms (Corbin et al., 2001).
Polymer Science
Research into the polycondensation of naphthalene-containing urea derivatives with diisocyanates has shown efficient methods to create soluble poly(urea-urethane)s. These polymers, containing heterocyclic and chromophoric moieties, have potential applications in materials science for creating new types of plastics with specific properties (Mallakpour & Rafiee, 2007).
Fluorescence Sensing
Naphthalene urea derivatives have demonstrated unique absorption and fluorescence peak changes in the presence of fluoride ions. Such characteristics enable their use as fluorescent chemosensors for detecting specific anions, which could be applied in environmental monitoring and analytical chemistry (Cho et al., 2003).
Crystal Engineering
The synthesis and structural analysis of naphthalene urea derivatives have contributed to the field of crystal engineering, where they are used to study conformational adjustments, self-assembly, and the formation of polymorphic structures. These studies provide insights into the design of molecular crystals with desired properties for pharmaceuticals, electronics, and materials science applications (Phukan & Baruah, 2016).
特性
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17(2)25(18(3)4)15-8-7-14-23-22(26)24-16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPJZMLSRNFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)
![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)



![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)
![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)




![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2442560.png)